Methods and Technical Details
The synthesis of beta-Amyloid (1-43) involves several techniques that have evolved over the years. Initially, solid-phase peptide synthesis was employed, which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:
Recent advancements have focused on optimizing these protocols to increase yield and purity, addressing challenges associated with the difficult sequence of beta-Amyloid peptides .
Structure and Data
The molecular structure of beta-Amyloid (1-43) reveals that it predominantly exists in an unstructured form in solution but can adopt helical or beta-sheet conformations under certain conditions, such as in membrane-like environments. The structural data indicate:
Studies utilizing techniques like nuclear magnetic resonance have shown that segments of the peptide can form alpha-helices or beta-sheets depending on environmental factors, influencing its aggregation into plaques associated with Alzheimer’s disease .
Reactions and Technical Details
Beta-Amyloid (1-43) undergoes several chemical reactions that influence its aggregation and stability:
The kinetics of these reactions are critical for understanding the pathological mechanisms underlying Alzheimer’s disease.
Process and Data
The mechanism by which beta-Amyloid (1-43) contributes to neurodegeneration involves several processes:
Quantitative analyses have shown correlations between elevated levels of beta-Amyloid (1-43) and cognitive impairment in Alzheimer’s patients.
Scientific Uses
Beta-Amyloid (1-43) has significant applications in scientific research:
The amyloid cascade hypothesis, first articulated in 1992, positioned amyloid beta (Aβ) aggregation as the central driver of Alzheimer’s disease pathology [9]. Early biochemical studies identified Aβ1–40 and Aβ1–42 as the dominant isoforms in cerebrospinal fluid and senile plaques, with Aβ1–42 exhibiting superior aggregation kinetics and predominance in parenchymal deposits [1] [6]. For decades, research focused primarily on these peptides, while Aβ1–43 remained undetected due to technical limitations in antibody specificity and chromatographic separation. Its discovery emerged indirectly through genetic studies of familial Alzheimer’s disease (FAD), where mutations in Presenilin 1 (PSEN1), Presenilin 2 (PSEN2), and the Amyloid Precursor Protein (APP) genes were found to alter γ-secretase processivity, generating longer Aβ species including Aβ1–43 [4] [5]. Post-mortem analyses later confirmed Aβ1–43 as a core component of plaque cores in sporadic Alzheimer’s disease, Down syndrome, and FAD brains, often colocalizing with, and sometimes exceeding, the density of Aβ1–42 [2] [5]. This historical trajectory underscores a shift from a binary (Aβ1–40/Aβ1–42) view of amyloid pathology toward recognizing a spectrum of amyloidogenic peptides.
Genetic and proteomic advances have propelled Aβ1–43 into the spotlight as a potential biomarker with high pathological specificity. Screening of 1,431 Alzheimer’s disease patients revealed pathogenic mutations in APP, PSEN1, or PSEN2 in 5.7% of early-onset cases. Crucially, cerebrospinal fluid analysis of these carriers demonstrated significantly reduced Aβ1–43 levels compared to non-carriers (p = 0.037), mirroring the established decrease in Aβ1–42 but with greater magnitude in some mutations [5]. This reduction reflects sequestration of the peptide into insoluble brain aggregates.
The generation of Aβ1–43 is intrinsically linked to γ-secretase activity. Unlike the constitutive production of Aβ1–40, Aβ1–43 formation involves incomplete processivity during the sequential cleavage of the APP C99 fragment. Proteomic studies delineate two γ-secretase pathways: Aβ1–49 → Aβ1–46 → Aβ1–43 → Aβ1–40 and Aβ1–48 → Aβ1–45 → Aβ1–42 → Aβ1–38 [5] [8]. Mutations in PSEN1 (e.g., p.R278I) shift cleavage specificity, favoring longer, more amyloidogenic products like Aβ1–43 over Aβ1–40 [5]. This is mechanistically distinct from Aβ1–42 generation, positioning Aβ1–43 as a specific indicator of altered γ-secretase function.
Table 1: Cerebrospinal Fluid Beta-Amyloid (1–43) Levels in Genetic Cohorts
Group | Change in Aβ1–43 | Correlation with Aβ1–42 | Significance |
---|---|---|---|
Pathogenic Mutation Carriers | Significant Decrease | Strong Positive (p<0.001) | p = 0.037 vs. controls [5] |
Unclear Variant Carriers | Significant Decrease | Strong Positive (p<0.001) | p < 0.001 vs. controls [5] |
PSEN1 p.E318G Carriers | Significant Decrease | Not Reported | p < 0.001 vs. controls [5] |
Sporadic Alzheimer’s Disease | Decrease | Moderate Positive | Independent of mutation status [5] |
Immunoprecipitation mass spectrometry (IP-MS) platforms now enable precise quantification of Aβ1–43 in biofluids, overcoming historical sensitivity limitations of immunoassays [10]. These technological advances facilitate the use of Aβ1–43 (often combined with the Aβ42/40 ratio) to reclassify variants of uncertain significance in APP/PSEN genes as "likely pathogenic" based on biomarker profiles [5].
Beta-Amyloid (1–43) exhibits distinct biophysical properties, aggregation kinetics, and neurotoxic profiles compared to shorter isoforms, underpinning its outsized role in Alzheimer’s disease pathogenesis:
Aggregation Propensity and Fibril Formation:Beta-Amyloid (1–43) possesses superior aggregation kinetics relative to Aβ1–42 and Aβ1–40. In vitro studies show Aβ1–43 aggregates more rapidly and forms stable fibrils at lower critical concentrations. In vivo studies in rat models reveal fundamental differences: injected soluble Aβ1–40 forms Congo red-birefringent fibrillar amyloid, while soluble Aβ1–43 initially forms non-fibrillar, amorphous aggregates, though it can develop birefringence with pre-incubation or time [3]. This suggests environmental factors in vivo may initially suppress Aβ1–43 fibril formation, potentially favoring toxic oligomeric states. Aβ1–43 also promotes co-aggregation; while Aβ1–40 and Aβ1–42 can form interlaced fibrils in vitro [6], Aβ1–43 acts as a potent seed for Aβ1–42 aggregation, accelerating plaque nucleation [2] [8]. Post-mortem analyses confirm Aβ1–43 is enriched in dense plaque cores and exhibits a stronger correlation with plaque load than Aβ1–42 (Aβ1–43 > Aβ1–42 > Aβ1–40) [5].
Neurotoxicity and Pathological Association:Beta-Amyloid (1–43) demonstrates heightened neurotoxicity in cellular and animal models. Transgenic mice expressing human PSEN1 p.R278I show decreased Aβ1–40 but increased Aβ1–43, concomitant with accelerated amyloid deposition and neuronal dysfunction [5]. This effect surpasses that observed with Aβ1–42 overexpression. Mechanistically, Aβ1–43 oligomers exhibit greater membrane disruption and induce stronger inflammatory responses in microglia via receptors like TREM2 compared to Aβ1–42 oligomers [2] [8]. Furthermore, Aβ1–43 shows a stronger correlation with tau hyperphosphorylation and synaptic loss markers in biomarker studies than Aβ1–42 or Aβ1–40 [5].
Biomarker Performance:While cerebrospinal fluid Aβ1–42 remains the gold standard amyloid biomarker, Aβ1–43 offers complementary and sometimes superior information. Its reduction in cerebrospinal fluid is more pronounced in some PSEN mutation carriers than Aβ1–42 reduction [5]. However, measurement challenges persist. Aβ1–43 concentrations in biofluids are significantly lower than Aβ1–42 and Aβ1–40, demanding highly sensitive IP-MS for reliable detection [10]. Its performance as a standalone plasma biomarker is still under investigation, but it contributes to multi-analyte panels. Crucially, the Aβ42/43 ratio may enhance diagnostic accuracy over the Aβ42/40 ratio alone, particularly in distinguishing Alzheimer’s disease from other dementias or identifying specific genetic subtypes [5] [8].
Table 2: Comparative Properties of Major Amyloid Beta Isoforms
Property | Aβ1–40 | Aβ1–42 | Aβ1–43 |
---|---|---|---|
Relative Abundance | Highest (80-90% of total Aβ) | Moderate (5-10% of total Aβ) | Very Low |
Aggregation Kinetics | Slowest | Moderate | Fastest [2] [3] [5] |
Fibril Formation (in vivo) | Forms Congo red+ fibrils [3] | Forms fibrils, core plaque component | Forms amorphous aggregates/fibrils, dense core enrichment [3] [5] |
CSF Level in Alzheimer’s disease | Unchanged/Mild decrease | Significantly Decreased | Significantly Decreased (potentially stronger) [5] |
Neurotoxicity | Lowest; may inhibit Aβ42 agg. | High | Highest [5] [8] |
Plaque Load Correlation | Weakest | Strong | Strongest [5] |
The emergence of Aβ1–43 refines the amyloid cascade hypothesis, highlighting the contribution of longer, highly amyloidogenic peptides beyond Aβ1–42. Its unique biochemical behavior, genetic associations, and biomarker potential solidify its significance in understanding Alzheimer’s disease mechanisms and improving diagnostics.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3